2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide
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Overview
Description
2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide is a complex organic compound characterized by its adamantyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide typically involves multiple steps. One common route includes the reaction of 2-chloroaniline with an adamantyl derivative under specific conditions to form the intermediate product. This intermediate is then reacted with 2-chlorophenyl acetic acid in the presence of a coupling agent to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes and interference with cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
- 2-({4-[(4-{[2-(3-chloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chlorophenyl)acetamide
Uniqueness
What sets 2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide apart is its unique adamantyl structure, which imparts specific steric and electronic properties. This makes it particularly effective in certain applications where similar compounds may not perform as well.
Properties
IUPAC Name |
2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N2O2/c27-19-5-1-3-7-21(19)29-23(31)14-25-10-17-9-18(11-25)13-26(12-17,16-25)15-24(32)30-22-8-4-2-6-20(22)28/h1-8,17-18H,9-16H2,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHRSQSHHALACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4Cl)CC(=O)NC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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